molecular formula C8H5ClN4O2S B13696174 5-(4-Chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13696174
M. Wt: 256.67 g/mol
InChI Key: SHWYPPIWNKLTPK-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitro groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-chloro-2-nitroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Diamino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups can influence its reactivity and binding affinity to these targets. The thiadiazole ring itself can participate in hydrogen bonding and other interactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole:

    2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.

Uniqueness

2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both chlorine and nitro groups allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5ClN4O2S

Molecular Weight

256.67 g/mol

IUPAC Name

5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

SHWYPPIWNKLTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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